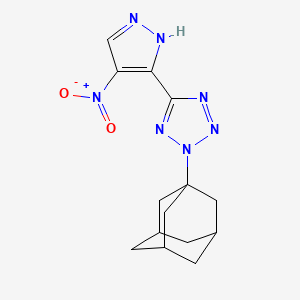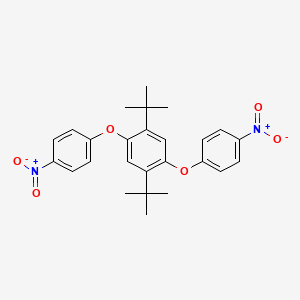
2-Adamantan-1-yl-5-(4-nitro-1H-pyrazol-3-yl)-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-ADAMANTYL)-5-(4-NITRO-1H-PYRAZOL-3-YL)-2H-1,2,3,4-TETRAAZOLE is a complex organic compound characterized by its unique structure, which includes an adamantyl group, a nitro-substituted pyrazole ring, and a tetraazole ring
Preparation Methods
The synthesis of 2-(1-ADAMANTYL)-5-(4-NITRO-1H-PYRAZOL-3-YL)-2H-1,2,3,4-TETRAAZOLE typically involves multiple steps, starting with the preparation of the adamantyl and pyrazole intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1-ADAMANTYL)-5-(4-NITRO-1H-PYRAZOL-3-YL)-2H-1,2,3,4-TETRAAZOLE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development or biochemical studies.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-(1-ADAMANTYL)-5-(4-NITRO-1H-PYRAZOL-3-YL)-2H-1,2,3,4-TETRAAZOLE exerts its effects depends on its interaction with molecular targets. The adamantyl group may enhance the compound’s stability and lipophilicity, allowing it to penetrate biological membranes. The nitro group can participate in redox reactions, while the pyrazole and tetraazole rings may interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar compounds include other adamantyl-substituted pyrazoles and tetraazoles. Compared to these compounds, 2-(1-ADAMANTYL)-5-(4-NITRO-1H-PYRAZOL-3-YL)-2H-1,2,3,4-TETRAAZOLE is unique due to the presence of both the nitro group and the tetraazole ring, which may confer distinct chemical and biological properties. Some similar compounds include:
- 1-ADAMANTYL-3-NITRO-1H-PYRAZOLE
- 2-ADAMANTYL-5-NITRO-1H-TETRAAZOLE
Properties
Molecular Formula |
C14H17N7O2 |
|---|---|
Molecular Weight |
315.33 g/mol |
IUPAC Name |
2-(1-adamantyl)-5-(4-nitro-1H-pyrazol-5-yl)tetrazole |
InChI |
InChI=1S/C14H17N7O2/c22-20(23)11-7-15-16-12(11)13-17-19-21(18-13)14-4-8-1-9(5-14)3-10(2-8)6-14/h7-10H,1-6H2,(H,15,16) |
InChI Key |
HUISZFGFNZAXHC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4N=C(N=N4)C5=C(C=NN5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,4-dichlorophenyl)-7,7-dimethyl-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11077710.png)
![2-[(3-Allyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide](/img/structure/B11077711.png)
![N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B11077718.png)
![(3Z)-4-[(6-methyl-2-phenyl-1H-indol-5-yl)amino]pent-3-en-2-one](/img/structure/B11077719.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-{[(3-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11077731.png)
![methyl 4-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B11077739.png)
![(2Z)-3-(2-chlorobenzyl)-N-(2-chlorophenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11077741.png)

![2-{1-benzyl-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B11077751.png)
![(4Z)-4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodobenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11077752.png)
![(2-Bromophenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone](/img/structure/B11077754.png)
![5-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carbohydrazide](/img/structure/B11077756.png)

![2-{[4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide](/img/structure/B11077772.png)
